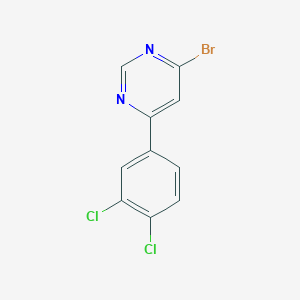
4-Bromo-6-(3,4-dichlorophenyl)pyrimidine
Übersicht
Beschreibung
“4-Bromo-6-(3,4-dichlorophenyl)pyrimidine” is a chemical compound with the molecular formula C10H5BrCl2N2 and a molecular weight of 303.97 g/mol . It is a pyrimidine derivative, which is a class of compounds that are widely used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, pyrimidine derivatives can be synthesized using various methods. For example, one method involves the reaction of chalcone with guanidine hydrochloride . Another method involves the use of organolithium reagents . The specific synthesis method would depend on the desired substituents on the pyrimidine ring.Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring substituted with a bromine atom at the 4-position and a 3,4-dichlorophenyl group at the 6-position .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 303.97 g/mol . Other physical and chemical properties such as melting point, boiling point, density, and solubility were not found in the retrieved information.Wissenschaftliche Forschungsanwendungen
Improved Synthesis Methods
- A practical, robust, and scalable synthesis method for 6-bromo-4-chlorothieno[2,3-d]pyrimidine, starting from cheap bulk chemicals, has been developed. This method involves Gewald reaction, pyrimidone formation, bromination, and chlorination, allowing the product to be obtained in an overall yield of 49% without using chromatography for purification (Bugge et al., 2014).
Analytical Method Development
- A rapid and sensitive UV-VIS spectroscopic method was developed for the estimation of a potent pyrimidine derivative, monitored at 275 nm with UV detection, suitable for accurate, precise, and rapid determination (Chaudhary et al., 2014).
Biological Activity Exploration
- Novel amino-pyrimidine derivatives were synthesized and evaluated for their antimicrobial and antinociceptive effects, showing effectiveness against E. coli and significant antinociceptive responses in comparison to control, indicating their potential as antibacterial and pain relief agents (Waheed et al., 2008).
Zukünftige Richtungen
While specific future directions for “4-Bromo-6-(3,4-dichlorophenyl)pyrimidine” were not found, there is ongoing research into the synthesis and therapeutic potential of pyrimidine derivatives . This includes the development of new drugs to overcome antimicrobial resistance and the exploration of the diverse therapeutic potentials of heterocyclic compounds .
Wirkmechanismus
Target of Action
The primary target of 4-Bromo-6-(3,4-dichlorophenyl)pyrimidine is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a key enzyme involved in the regulation of cell growth and proliferation. It plays a crucial role in the development and progression of many types of cancer .
Mode of Action
This compound interacts with EGFR-TK, inhibiting its activity . This inhibition disrupts the signaling pathways regulated by EGFR-TK, leading to a decrease in cell proliferation and growth . The compound’s interaction with EGFR-TK results in significant inhibitory activities .
Biochemical Pathways
The inhibition of EGFR-TK by this compound affects several biochemical pathways. These include pathways involved in cell growth, proliferation, and survival . The disruption of these pathways leads to a decrease in cancer cell growth and proliferation .
Pharmacokinetics
The compound’s ability to inhibit egfr-tk suggests that it may have good bioavailability .
Result of Action
The result of the action of this compound is a decrease in cancer cell growth and proliferation . This is achieved through the inhibition of EGFR-TK and the disruption of the biochemical pathways it regulates .
Biochemische Analyse
Biochemical Properties
4-Bromo-6-(3,4-dichlorophenyl)pyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as tyrosine kinases, which are crucial for cell signaling and regulation. The compound’s interaction with these enzymes can lead to inhibition or activation, depending on the specific context of the reaction. Additionally, this compound has shown potential in modulating the activity of proteins involved in inflammatory responses, making it a candidate for anti-inflammatory therapies .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to alter the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival. Furthermore, this compound can modulate metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic functions. This compound has also been found to influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the transcriptional activity of target genes, thereby modulating cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have therapeutic effects, such as reducing inflammation and modulating immune responses. At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modulating enzyme activity, leading to changes in metabolic homeostasis. For example, it has been shown to affect the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, thereby altering cellular energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Studies have indicated that this compound can be actively transported into cells via membrane transporters, and its distribution is influenced by binding to intracellular proteins .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, it has been observed to localize in the nucleus, where it can interact with nuclear proteins and influence gene expression. Additionally, its presence in the cytoplasm allows it to modulate cytoplasmic signaling pathways and metabolic processes .
Eigenschaften
IUPAC Name |
4-bromo-6-(3,4-dichlorophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrCl2N2/c11-10-4-9(14-5-15-10)6-1-2-7(12)8(13)3-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJRZHJDHAITSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=NC=N2)Br)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


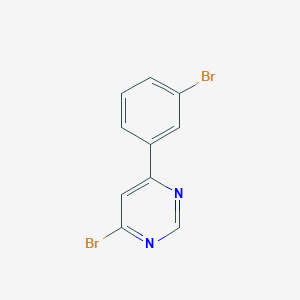

amine](/img/structure/B1475514.png)
amine](/img/structure/B1475515.png)
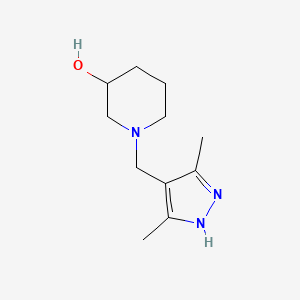
![1-{[(3-Aminopropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475520.png)
![1-[(Pentylamino)methyl]cyclobutan-1-ol](/img/structure/B1475521.png)
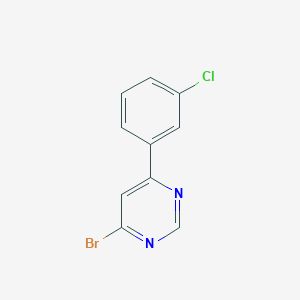
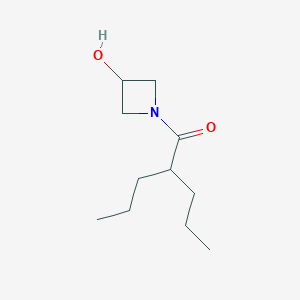
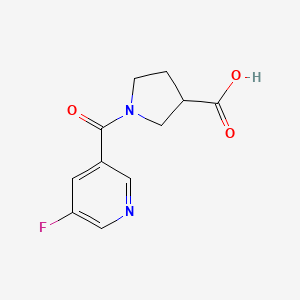

![1-({[2-(Thiophen-2-yl)ethyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475528.png)
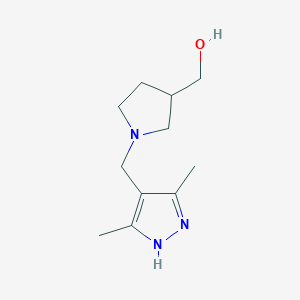
![3-{[(1-Hydroxycyclobutyl)methyl]amino}propane-1,2-diol](/img/structure/B1475530.png)
